Ethyl 2-(chloromethyl)-6-methoxybenzoate
Description
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-15-11(13)10-8(7-12)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFWQFOUOHWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-6-methoxybenzoate typically involves the chloromethylation of an aromatic compound. One common method is the reaction of 2-(chloromethyl)-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane has been reported to afford high yields of chloromethyl derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-6-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: The major products are 2-(chloromethyl)-6-methoxybenzoic acid and ethanol.
Oxidation: The major product is 2-(chloromethyl)-6-hydroxybenzoate.
Scientific Research Applications
Ethyl 2-(chloromethyl)-6-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-6-methoxybenzoate depends on its specific application. In organic synthesis, the chloromethyl group acts as a reactive site for nucleophilic substitution reactions. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- The chloromethyl group in the target compound distinguishes it from non-halogenated analogues (e.g., Ethyl 2-methoxybenzoate), enabling diverse chemical transformations .
- Compared to fluorinated derivatives (e.g., Ethyl 6-chloro-2-fluoro-3-methoxybenzoate), the chloromethyl group offers higher electrophilicity, making it more reactive in SN2 reactions .
- Hydroxyl-containing analogues (e.g., Ethyl 2-hydroxy-6-methoxybenzoate) exhibit stronger hydrogen-bonding capacity but lower stability under acidic conditions .
Physical and Spectral Properties
Solubility and Stability:
- This compound is sparingly soluble in polar solvents like water but dissolves well in ethanol and acetonitrile, similar to Ethyl 2-methoxybenzoate .
- The chloromethyl group reduces solubility compared to hydroxylated derivatives due to increased hydrophobicity .
Spectral Data:
- NMR : The chloromethyl group shows characteristic signals at δ 4.2–4.5 ppm (CH2Cl) and δ 3.8 ppm (OCH3), distinct from hydroxyl (δ 5–6 ppm) or fluorine (δ 6–7 ppm) signals in analogues .
- Mass Spectrometry : Base peaks at m/z 150–160 correspond to fragmentation of the benzoate backbone, consistent with other substituted benzoates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
